molecular formula C8H5ClF3NO3S B1342538 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 31143-71-2

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B1342538
CAS No.: 31143-71-2
M. Wt: 287.64 g/mol
InChI Key: GPOVNGYOABSOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO3S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoroacetamido group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The process begins with 4-aminobenzenesulfonyl chloride.

    Trifluoroacetylation: The amino group of 4-aminobenzenesulfonyl chloride is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid: Resulting from hydrolysis.

    Reduced Sulfonamide: Obtained through reduction reactions.

Scientific Research Applications

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs that contain sulfonamide moieties.

    Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but lacks the acetamido group.

    4-Aminobenzenesulfonyl chloride: The precursor in the synthesis of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride.

    4-(2,2,2-Trifluoroacetamido)benzenesulfonamide: A derivative formed through nucleophilic substitution.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and chemical research.

Properties

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-5(2-4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVNGYOABSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611934
Record name 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31143-71-2
Record name 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (100 g.) was cooled to 0° C. and trifluoroacetanilide (30 g.) was added portionwise with vigorous stirring keeping the temperature below +5° C. The reaction was stirred at room temperature overnight, and cautiously poured onto ice. The white solid produced was filtered, washed copiously with water, and dried to give 4-trifluoroacetamido benzenesulfonyl chloride (39.14 gl)(m.r. 143°-146° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Reactant of Route 5
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.